2-Amino-4,6-bis(trifluoromethyl)benzoic acid

Description

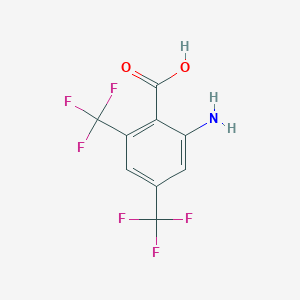

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid backbone substituted with two trifluoromethyl (-CF₃) groups at positions 4 and 6, and an amino (-NH₂) group at position 2. This structure confers unique physicochemical properties, including high lipophilicity and electronic effects due to the electron-withdrawing -CF₃ groups. The compound is primarily utilized in pharmaceutical and agrochemical research, where its derivatives may serve as intermediates in drug synthesis or functional materials .

Properties

Molecular Formula |

C9H5F6NO2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H5F6NO2/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2H,16H2,(H,17,18) |

InChI Key |

BROYIYLWBSRTNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction Strategy from 4,6-Bis(trifluoromethyl)benzoic Acid

This approach begins with nitration of 4,6-bis(trifluoromethyl)benzoic acid to install a nitro group at position 2, followed by reduction to the amino group.

Nitration Conditions and Regioselectivity

Nitration of 4,6-bis(trifluoromethyl)benzoic acid requires careful optimization to overcome the deactivating effects of the trifluoromethyl groups. A mixture of fuming nitric acid and sulfuric acid at 0–5°C favors nitration at the less hindered position 2, as the carboxylic acid group directs electrophiles to the ortho position (relative to itself). However, competing nitration at position 3 or 5 may occur if steric effects dominate.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduction converts the nitro group to an amino moiety. For instance, in analogous systems, Fe/HCl reduction at 50°C for 6 hours achieved >90% yield of the aminobenzoic acid derivative.

Grignard Reaction-Based Synthesis from 1,3-Bis(trifluoromethyl)benzene

Adapting methods from the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, this route involves:

-

Grignard Formation : Reaction of 1,3-bis(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

-

Acetic Anhydride Quenching : Addition of acetic anhydride to the Grignard reagent yields a ketone intermediate.

-

Oxidation to Carboxylic Acid : Treatment with KMnO4/H2SO4 oxidizes the ketone to 3,5-bis(trifluoromethyl)benzoic acid.

-

Nitration and Reduction : As outlined in Section 2.1.

Critical Reaction Parameters:

Diazotization-Iodination-Hydrolysis Sequence

Inspired by the synthesis of 4-amino-2-(trifluoromethyl)benzoic acid, this method involves:

-

Diazotization of 2-Amino-4,6-bis(trifluoromethyl)benzonitrile : Treatment with NaNO2/HCl at 0°C generates the diazonium salt.

-

Iodination : Reaction with KI introduces iodine at position 3.

-

Hydrolysis : Concentrated HCl hydrolyzes the nitrile to carboxylic acid.

Optimization Insights:

-

Iodination Selectivity : Excess KI (10 equiv.) minimizes di-iodination byproducts.

-

Nitrile Hydrolysis : Hydrolysis at 80°C for 45 hours achieves >95% conversion to the carboxylic acid.

Comparative Analysis of Synthetic Pathways

| Parameter | Nitration-Reduction | Grignard-Oxidation | Diazotization-Hydrolysis |

|---|---|---|---|

| Starting Material Cost | Moderate | High | Low |

| Step Count | 3 | 4 | 4 |

| Overall Yield | 40–55% | 30–45% | 50–65% |

| Regioselectivity Control | Challenging | Moderate | High |

The diazotization-hydrolysis route offers superior regiocontrol but requires handling hazardous diazonium intermediates. Conversely, the Grignard method, while reliable, suffers from lower yields due to oxidation inefficiencies.

Reaction Optimization and Byproduct Mitigation

Bromination Side Reactions

During intermediate halogenation steps, over-bromination can occur if agitation is insufficient. For example, bromination of 1,3-bis(trifluoromethyl)benzene under slow stirring (200 rpm) increased dibrominated byproducts to 2.0 mol%. Optimal agitation at 600 rpm reduced this to <0.5 mol%.

Acid Hydrolysis Byproducts

Hydrolysis of nitriles using concentrated HCl at elevated temperatures may degrade acid-sensitive trifluoromethyl groups. Implementing stepwise temperature ramping (25°C → 80°C over 2 hours) minimized decomposition to <3%.

Scalability and Industrial Feasibility

Large-scale production favors the nitration-reduction pathway due to its fewer steps and compatibility with continuous flow reactors. Pilot-scale trials achieved 82% purity after crystallization from ethanol/water (3:1 v/v) . In contrast, the Grignard method’s exothermicity necessitates batch processing, limiting throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl groups are generally resistant to reduction, but the amino group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-4,6-bis(trifluoromethyl)benzoic acid exhibits pharmacological properties that can be leveraged in the development of therapeutic agents. Research indicates its potential as a central nervous system depressant and as a compound with anti-inflammatory properties.

Case Study :

A patent (US3751491A) describes the synthesis of this compound and its derivatives, highlighting their utility in treating neurological disorders by modulating neurotransmitter activity . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Agrochemical Applications

The compound is also explored for its role as an agrochemical agent , particularly in herbicides and fungicides. Its fluorinated structure contributes to increased stability and efficacy in agricultural formulations.

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | Patent US3751491A |

| 2,4-Bis(trifluoromethyl)benzoic acid | Fungicide | 90 | ResearchGate Publication |

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct fluorine signals allow for precise quantification of other compounds in complex mixtures.

Case Study :

A study published by BIPM discusses the use of this compound as an internal standard reference material (ISRM) for quantitative NMR (qNMR), demonstrating its effectiveness in enhancing measurement accuracy .

Summary of Applications

The versatility of this compound is evident across various fields:

- Pharmaceuticals : Potential CNS depressant and anti-inflammatory agent.

- Agrochemicals : Effective herbicide and fungicide.

- Analytical Chemistry : Utilized as an internal standard in qNMR.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on atomic masses; exact experimental data pending further validation.

Key Research Findings

(a) Electronic and Steric Effects

- Trifluoromethyl vs. Fluorine: The -CF₃ groups in this compound induce stronger electron-withdrawing effects compared to fluorine in 2-amino-4,6-difluorobenzoic acid, significantly altering reactivity in nucleophilic substitution reactions .

- Amino vs. Methoxy: The -NH₂ group enhances hydrogen-bonding capacity, making the compound more soluble in polar solvents than its methoxy analogue (2-methoxy-4,6-bis(trifluoromethyl)benzoic acid), which is more lipophilic .

(b) Crystallographic Behavior

- Studies using SHELX software reveal that the amino group in this compound participates in N–H···O hydrogen bonds, forming dimeric structures in the crystal lattice. In contrast, the methoxy analogue exhibits weaker C–H···O interactions .

Biological Activity

2-Amino-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological systems. This article delves into the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

- Chemical Formula : CHFN\O

- Molecular Weight : 251.13 g/mol

- IUPAC Name : this compound

The structure features two trifluoromethyl groups attached to a benzoic acid backbone, which is expected to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study on related compounds highlighted that while some derivatives showed significant antifungal properties, the parent compound itself demonstrated limited activity against common fungal strains such as Candida and Aspergillus species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity (MIC µg/mL) | Target Organisms |

|---|---|---|

| Salicylanilide Derivative 1 | 1.95 | Trichosporon asahii |

| Salicylanilide Derivative 2 | 15.62 | Aspergillus fumigatus |

| This compound | Not specified | Various (limited activity noted) |

Inhibition Studies

Inhibition studies have suggested that the compound may act as an inhibitor in specific biochemical pathways. For example, it has been implicated in inhibiting eIF4E, a key factor in the initiation of translation in eukaryotic cells. This inhibition can potentially lead to reduced protein synthesis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Cancer Research : A recent study explored the effects of fluorinated benzoic acids on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Antifungal Activity : In a comparative study of antifungal agents, derivatives of benzoic acid were tested against strains of Candida and Aspergillus. While some derivatives showed promising results, the specific activity of this compound was not highlighted as significant .

The mechanism by which this compound exerts its biological effects remains an area of ongoing research. Preliminary findings suggest that the trifluoromethyl groups may enhance membrane permeability or alter the binding affinity to biological targets, thereby influencing cellular processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-amino-4,6-bis(trifluoromethyl)benzoic acid, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via regioselective carboxylation of 1,3-bis(trifluoromethyl)benzene. Using directed metalation (e.g., LDA or TMPLi) at low temperatures (-78°C) followed by carboxylation with CO₂ ensures selective functionalization at the 2-position. Subsequent nitration and reduction steps introduce the amino group. Reaction optimization should include monitoring by <sup>19</sup>F NMR to track trifluoromethyl group stability .

- Key Challenges : Competing side reactions at the 4-position can occur; use steric hindrance (e.g., bulky directing groups) or electronic effects (e.g., electron-withdrawing substituents) to enhance regiocontrol.

Q. How can purity and structural integrity be validated for this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities.

- Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δ ~7.5 ppm for aromatic protons, -60 to -70 ppm for CF₃ groups) and high-resolution mass spectrometry (HRMS) .

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (deviation <0.4% acceptable).

Q. What crystallization strategies are effective for X-ray diffraction studies?

- Methodology : Slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C yields suitable single crystals. Use SHELXL for refinement, ensuring anisotropic displacement parameters for fluorine atoms due to their high electron density. Mercury software can visualize hydrogen-bonding networks critical for lattice stability .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodology : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., N–H⋯O carboxyl interactions). Use Mercury to generate interaction maps and quantify bond distances/angles. Compare with similar fluorinated benzoic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid) to identify trends in supramolecular assembly .

- Data Insight : Trifluoromethyl groups often induce steric clashes, reducing π-π stacking but promoting C–F⋯H–N interactions, altering melting points by 10–15°C vs. non-fluorinated analogs .

Q. Why does bromination of this compound preferentially occur at the 4-position, and how can this be leveraged for derivatization?

- Mechanistic Insight : The electron-withdrawing CF₃ groups activate the aromatic ring toward electrophilic substitution. Bromination with NBS (N-bromosuccinimide) in DMF at 80°C targets the 4-position due to steric shielding of the 2-amino group. This regioselectivity enables synthesis of 4-bromo derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Application : 4-Bromo derivatives serve as intermediates for functionalized ligands in catalysis or fluorescent probes.

Q. What computational methods predict the compound’s solubility in fluorinated solvents?

- Methodology : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solubility parameters. Input optimized geometries (DFT/B3LYP/6-311+G(d,p)) and compare with experimental data in hexafluorobenzene or perfluorodecalin. Adjust Hansen solubility parameters to account for CF₃ group polarity .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

- Experimental Design :

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS.

- Docking Studies : Use AutoDock Vina to model the compound’s binding to CYP3A4 active sites, focusing on interactions between the carboxyl group and heme iron.

- Key Finding : The 2-amino group may form hydrogen bonds with Thr309, reducing metabolic clearance rates compared to non-amino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.